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Introduction

Prephenate aminotransferase (PAT) is a key enzyme in the biosynthesis of the aromatic amino
acids phenylalanine and tyrosine in many microorganisms and plants.[1][2] It catalyzes the
transfer of an amino group from an amino acid donor, typically L-glutamate or L-aspartate, to
prephenate, forming L-arogenate. This pathway is a crucial branch point in aromatic amino acid
metabolism and represents a potential target for the development of novel herbicides and
antimicrobial agents. Accurate and reliable enzymatic assays are essential for characterizing
PAT activity, screening for inhibitors, and understanding its role in metabolic pathways.

These application notes provide a detailed protocol for a continuous spectrophotometric assay
for prephenate aminotransferase. The method is based on a coupled enzyme reaction where
the product of the PAT reaction, arogenate, is subsequently oxidized by arogenate
dehydrogenase (ADH), leading to the reduction of NADP* to NADPH. The increase in
absorbance at 340 nm, corresponding to the formation of NADPH, allows for the continuous
monitoring of PAT activity.

Principle of the Assay
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The enzymatic assay for prephenate aminotransferase is a coupled assay involving two
sequential enzymatic reactions:

» Prephenate Aminotransferase (PAT) Reaction: Prephenate + L-Amino Acid Donor (e.g., L-
Glutamate) -> L-Arogenate + a-Keto Acid (e.g., a-Ketoglutarate)

o Arogenate Dehydrogenase (ADH) Coupling Reaction: L-Arogenate + NADP* -> L-Tyrosine +
NADPH + H* + CO2

The rate of NADPH production in the second reaction is directly proportional to the rate of
arogenate formation in the first reaction, provided that the coupling enzyme (ADH) is present in
sufficient excess. The reaction is monitored by measuring the increase in absorbance at 340
nm, the wavelength at which NADPH has a maximum absorbance.

Data Presentation

The kinetic parameters of prephenate aminotransferase can vary significantly between
organisms and different isozymes. The following table summarizes the kinetic constants for
several recombinant prephenate aminotransferases.
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Km
Enzyme Amino kcat/Km

(Prephenate kcat (s™) Reference
Source Donor (s~*pM~?)

) (UM)

Rhizobium
meliloti (13 Glutamate 130+ 10 15.0+05 0.115 [1]
AAT/PAT)

Synechocysti
s sp. PCC
6803
(BCAT/PAT)

Glutamate 200 = 20 8.0+0.3 0.040 [1]

Streptomyces
avermitilis (S-  Glutamate 805 50+0.2 0.063 [1]
DAPAT/PAT)

Mycobacteriu

m

tuberculosis Glutamate 150 £ 15 3.0+0.1 0.020 [1]
(S-

DAPAT/PAT)

Nitrosomonas
europaea (S-  Glutamate 100+ 10 1.2+0.1 0.012 [1]
DAPAT/PAT)

Experimental Protocols

Reagent Preparation

e 50 mM HEPES Buffer (pH 8.0): Dissolve 11.92 g of HEPES in 800 mL of deionized water.
Adjust the pH to 8.0 with 1 M NaOH. Bring the final volume to 1 L with deionized water. Store
at 4°C.

e 10 mM Prephenate Stock Solution: Prepare fresh by dissolving the appropriate amount of
prephenate salt (e.g., barium prephenate) in 50 mM HEPES buffer (pH 8.0). The
concentration should be confirmed spectrophotometrically.
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e 100 mM L-Glutamate Stock Solution: Dissolve 1.47 g of L-glutamic acid in 80 mL of
deionized water. Adjust the pH to 8.0 with 1 M NaOH. Bring the final volume to 100 mL with
deionized water. Store at -20°C.

e 10 mM NADP+* Stock Solution: Dissolve 76.5 mg of NADP* sodium salt in 10 mL of
deionized water. Store in small aliquots at -20°C, protected from light.

o Arogenate Dehydrogenase (ADH): A purified, tyrosine-insensitive arogenate dehydrogenase
is required as the coupling enzyme.[1] The concentration should be determined, and it
should be stored under conditions that maintain its activity. A stock solution of approximately
1 mg/mL is recommended.

e Prephenate Aminotransferase (PAT) Enzyme Sample: The enzyme sample can be a purified
protein or a cell-free extract containing PAT activity. The sample should be kept on ice.

Assay Procedure

e Reaction Mixture Preparation: Prepare a master mix for the desired number of assays. For a
final reaction volume of 1 mL, the components should be added in the following order:

[e]

850 pL of 50 mM HEPES buffer (pH 8.0)

o

10 pL of 10 mM NADP+ stock solution (final concentration: 100 uM)

[¢]

A suitable volume of purified arogenate dehydrogenase (e.g., 40 nM final concentration)

[¢]

A suitable volume of L-glutamate stock solution (e.g., final concentration of 1-10 mM)

[e]

A suitable volume of the prephenate aminotransferase enzyme sample.

e Pre-incubation: Mix the contents gently by inverting the tube or by pipetting. Pre-incubate the
reaction mixture for 5 minutes at 30°C to allow the temperature to equilibrate and to
consume any endogenous substrates that might interfere with the assay.

« Initiation of the Reaction: Initiate the reaction by adding a suitable volume of the prephenate
stock solution (e.g., to achieve a final concentration range of 50 uM to 1 mM, depending on
the expected Km).
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o Spectrophotometric Monitoring: Immediately after adding prephenate, mix the solution and
start monitoring the increase in absorbance at 340 nm using a spectrophotometer with a
temperature-controlled cuvette holder set at 30°C. Record the absorbance for at least 5-10
minutes.

o Control Reactions: To ensure the observed activity is specific to prephenate
aminotransferase, perform the following control reactions:

o No PAT enzyme: To check for any background reaction.
o No prephenate: To ensure the reaction is dependent on the substrate.

o No L-glutamate: To confirm the requirement of the amino donor.

Data Analysis

o Calculate the initial rate of reaction (vo): Determine the linear portion of the absorbance
versus time plot. The slope of this linear region represents the rate of NADPH formation
(AAza0/min).

o Convert the rate to enzyme activity: Use the Beer-Lambert law to convert the rate of change
in absorbance to the rate of NADPH formation.

o Activity (umol/min or U) = (AAsao/min) / (€ * 1) * V
» & = Molar extinction coefficient of NADPH at 340 nm (6220 M—*cm~1)
» | = Path length of the cuvette (typically 1 cm)
= V = Total reaction volume in mL

o Determine Kinetic Parameters: To determine the Michaelis-Menten constant (Km) and the
maximum velocity (Vmax), perform the assay with varying concentrations of one substrate
(e.q., prephenate) while keeping the other substrates at saturating concentrations. Plot the
initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten
eguation using a non-linear regression software. The turnover number (kcat) can be
calculated if the concentration of the enzyme is known (kcat = Vmax / [E]).
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Mandatory Visualizations
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Caption: Biochemical pathway catalyzed by Prephenate Aminotransferase.
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Caption: Experimental workflow for the coupled enzymatic assay of Prephenate
Aminotransferase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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